Propyl fluoroformate Propyl fluoroformate
Brand Name: Vulcanchem
CAS No.: 2105-91-1
VCID: VC8412553
InChI: InChI=1S/C4H7FO2/c1-2-3-7-4(5)6/h2-3H2,1H3
SMILES: CCCOC(=O)F
Molecular Formula: C4H7FO2
Molecular Weight: 106.1 g/mol

Propyl fluoroformate

CAS No.: 2105-91-1

Cat. No.: VC8412553

Molecular Formula: C4H7FO2

Molecular Weight: 106.1 g/mol

* For research use only. Not for human or veterinary use.

Propyl fluoroformate - 2105-91-1

Specification

CAS No. 2105-91-1
Molecular Formula C4H7FO2
Molecular Weight 106.1 g/mol
IUPAC Name propyl carbonofluoridate
Standard InChI InChI=1S/C4H7FO2/c1-2-3-7-4(5)6/h2-3H2,1H3
Standard InChI Key KDZDOTCTYBXDOY-UHFFFAOYSA-N
SMILES CCCOC(=O)F
Canonical SMILES CCCOC(=O)F

Introduction

Chemical Identity and Structural Characteristics

Propyl fluoroformate belongs to the class of alkyl fluoroformates, with the general formula R–O–C(O)F, where R represents a propyl group (–CH₂CH₂CH₃). Its molecular structure is characterized by a carbonyl group adjacent to both a fluorine atom and an alkoxy group.

Molecular Formula and Weight

  • Molecular Formula: C₄H₇FO₂

  • Molecular Weight: 122.10 g/mol (calculated by substituting chlorine in propyl chloroformate [C₄H₇ClO₂, MW 122.55] with fluorine).

Spectral Data and Structural Confirmation

While direct spectral data for propyl fluoroformate is scarce, analogous fluoroformates are typically characterized using:

  • ¹⁹F NMR: A singlet near δ −75 ppm (referenced to CFCl₃) for the carbonyl-bound fluorine .

  • IR Spectroscopy: Strong absorption bands at ~1,850 cm⁻¹ (C=O stretch) and ~1,100 cm⁻¹ (C–F stretch) .

Synthesis and Industrial Production

The synthesis of propyl fluoroformate leverages a nucleophilic substitution reaction, where potassium fluoride displaces chlorine in propyl chloroformate. This method, detailed in US Patent 6,613,929 B2 , offers marked improvements over traditional approaches.

Reaction Mechanism

The general reaction proceeds as:
R–O–C(O)Cl+KFR–O–C(O)F+KCl\text{R–O–C(O)Cl} + \text{KF} \rightarrow \text{R–O–C(O)F} + \text{KCl}
where R = propyl.

Optimized Synthesis Protocol

  • Reactants:

    • Propyl chloroformate (1.0 mol)

    • Potassium fluoride (1.5–2.0 mol)

    • Ethylene carbonate (solvent, 250–300 g) .

  • Procedure:

    • Combine potassium fluoride and ethylene carbonate under anhydrous conditions.

    • Gradually add propyl chloroformate at 40–50°C with stirring.

    • Monitor reaction completion via gas chromatography (GC) .

    • Recover product by vacuum evaporation (50–100°C, 10–760 mmHg) and purify via distillation .

  • Yield and Purity:

    • Yield: 85–93% (extrapolated from analogous fluoroformates in patent examples) .

    • Purity: ≥99% (GC analysis) .

Table 1: Comparative Synthesis Data for Fluoroformates

SubstrateReaction Time (h)Yield (%)Purity (%)
Isopropyl chloroformate 2.09399.9
Phenyl chloroformate 2.093.599.5
Cyclohexyl chloroformate 0.758498.8

Physicochemical Properties

Propyl fluoroformate’s properties are inferred from its precursor and analogous compounds:

Physical State and Stability

  • Appearance: Colorless to pale yellow liquid .

  • Boiling Point: Estimated 80–90°C at 20 mmHg (cf. n-octyl fluoroformate: 87°C at 14 mmHg ).

  • Density: ~1.09 g/mL (similar to propyl chloroformate ).

  • Stability: Sensitive to moisture, hydrolyzes to HF and propyl carbonate .

Reactivity and Decomposition

  • Hydrolysis:
    C₄H₇OCOF+H₂OC₄H₇OH+CO₂+HF\text{C₄H₇OCOF} + \text{H₂O} \rightarrow \text{C₄H₇OH} + \text{CO₂} + \text{HF}

  • Thermal Decomposition: Generates COF₂ and propylene at elevated temperatures .

Applications in Industrial and Analytical Chemistry

Pharmaceutical Intermediates

Propyl fluoroformate serves as a key intermediate in synthesizing:

  • Anticholinergic agents: Via reactions with tertiary amines .

  • Prodrugs: Fluorinated carbonate esters enhance bioavailability .

Analytical Derivatization

Similar to propyl chloroformate , it derivatizes amines and alcohols for GC-MS analysis, improving volatility and detection limits.

Agrochemicals

Used in producing fluorinated carbamates and ureas, which exhibit enhanced pesticidal activity .

ParameterValue
Flash Point<30°C (estimated)
Vapor Pressure~0.87 psi at 20°C
Recommended PPENitrile gloves, respirator

Recent Advances and Future Directions

The patent-pending synthesis using ethylene carbonate represents a paradigm shift, offering:

  • Reduced Reaction Times: From 45–144 hours to 1–2 hours .

  • Scalability: Demonstrated at 20-liter reactor scale with 93% yield .

Future research should explore:

  • Green Solvents: Replacing ethylene carbonate with biodegradable alternatives.

  • Catalytic Methods: Enhancing fluorine atom economy via phase-transfer catalysts.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator